molecular formula C8H7F3O B147644 2-(Trifluoromethyl)benzyl alcohol CAS No. 346-06-5

2-(Trifluoromethyl)benzyl alcohol

Cat. No. B147644
Key on ui cas rn: 346-06-5
M. Wt: 176.14 g/mol
InChI Key: TWQNSHZTQSLJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04789680

Procedure details

First a solution of 17.4 g (0.1 mol) of azodicarboxylic acid diethyl ester in 50 ml of toluene is added dropwise at 10°-20° to a solution of 26.2 g (0.1 mol) of triphenylphosphine in 260 ml of toluene and then, at 5°-10°, a solution of 17.6 g (0.1 mol) of o-trifluoromethylbenzyl alcohol in 120 ml of a 1N solution of hydrazoic acid in toluene is added dropwise thereto and the whole is stirred at room temperature for 2 hours. The precipitated hydrazinodicarboxylic acid ester is filtered off with suction, the toluene solution is concentrated by evaporation and the residue is treated with cyclohexane. The cyclohexane solution is decanted off from the insoluble portions, filtered through a small amount of silica gel and concentrated by evaporation at 50° in vacuo. In this manner o-trifluoromethylbenzyl azide is obtained in the form of a colourless liquid.
Name
azodicarboxylic acid diethyl ester
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(N=NC(OCC)=O)=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[F:32][C:33]([F:43])([F:42])[C:34]1[CH:41]=[CH:40][CH:39]=[CH:38][C:35]=1[CH2:36]O.[NH:44]=[N+:45]=[N-:46]>C1(C)C=CC=CC=1>[F:32][C:33]([F:43])([F:42])[C:34]1[CH:41]=[CH:40][CH:39]=[CH:38][C:35]=1[CH2:36][N:44]=[N+:45]=[N-:46]

Inputs

Step One
Name
azodicarboxylic acid diethyl ester
Quantity
17.4 g
Type
reactant
Smiles
C(C)OC(=O)N=NC(=O)OCC
Name
Quantity
26.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
260 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
17.6 g
Type
reactant
Smiles
FC(C1=C(CO)C=CC=C1)(F)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated hydrazinodicarboxylic acid ester is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the toluene solution is concentrated by evaporation
ADDITION
Type
ADDITION
Details
the residue is treated with cyclohexane
CUSTOM
Type
CUSTOM
Details
The cyclohexane solution is decanted off from the insoluble portions
FILTRATION
Type
FILTRATION
Details
filtered through a small amount of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation at 50° in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1=C(CN=[N+]=[N-])C=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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